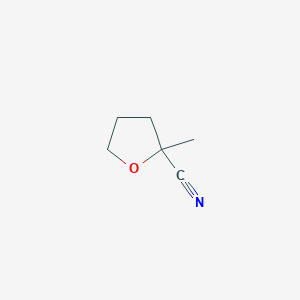
2-Methyltetrahydrofuran-2-carbonitril
Übersicht
Beschreibung
Es wurde auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurologischer Erkrankungen wie Schizophrenie und essentiellem Tremor, untersucht .
Herstellungsmethoden
Die Synthese von MK-8998 beinhaltet zwei skalierbare und effiziente Syntheserouten, die aus einem einfachen Pyridin-Baustein entwickelt wurden. Der entscheidende Schritt zur Festlegung der Stereochemie beruht entweder auf einer chiralen Rhodium-Katalysator-vermittelten asymmetrischen Hydrierung eines Enamids oder einer Transaminierung eines Arylketons. Diese Methoden liefern das entsprechende Produkt in hoher Enantioselektivität und hoher Ausbeute .
Chemische Reaktionsanalyse
MK-8998 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Forschungswerkzeug verwendet, um T-Typ-Kalziumkanäle zu untersuchen.
Biologie: MK-8998 hilft beim Verständnis der Rolle von Kalziumkanälen in zellulären Prozessen.
Medizin: Es wurde auf seine Wirksamkeit bei der Behandlung neurologischer Erkrankungen wie Schizophrenie und essentiellem Tremor untersucht
Industrie: MK-8998 wird bei der Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf Kalziumkanäle abzielen.
Wirkmechanismus
MK-8998 übt seine Wirkung aus, indem es selektiv T-Typ-Kalziumkanäle hemmt. Diese Kanäle spielen eine entscheidende Rolle bei der Regulierung des Kalziumeinstroms in Neuronen, was für verschiedene zelluläre Prozesse essentiell ist. Durch die Blockierung dieser Kanäle moduliert MK-8998 die neuronale Erregbarkeit und reduziert die mit neurologischen Erkrankungen verbundene abnorme neuronale Aktivität .
Wirkmechanismus
Target of Action
2-Methyltetrahydrofuran-2-carbonitrile is primarily used in proteomics research . .
Mode of Action
It’s often used as a reagent in the synthesis of various compounds .
Biochemical Pathways
2-Methyltetrahydrofuran-2-carbonitrile is a derivative of 2-Methyltetrahydrofuran (2-MeTHF), a biomass-based tetrahydrofuran derivative . It’s involved in the ring-opening copolymerization of 2-MeTHF with β-butyrolactone (BBL), another renewable monomer . The resulting copolymer has potential as an environmentally friendly material from biomass sources .
Result of Action
It’s used as a reagent for the synthesis of c2-carbon-linked heterocyclic-5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides as hiv-1 integrase inhibitors .
Vorbereitungsmethoden
The synthesis of MK-8998 involves two scalable and efficient synthetic routes developed from a simple pyridine building block. The key step to set the stereochemistry relies on either chiral rhodium catalyst-mediated asymmetric hydrogenation of an enamide or transamination of an arylketone. These methods provide the corresponding product in high enantioselectivity and high yield .
Analyse Chemischer Reaktionen
MK-8998 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
MK-8998 ist aufgrund seiner hohen Selektivität und Potenz als Inhibitor von T-Typ-Kalziumkanälen einzigartig. Ähnliche Verbindungen umfassen:
Cav 3.2 Inhibitor 4 (Verbindung 21): Ein selektiver und potenter Inhibitor des T-Typ-Kalziumkanals (Ca v 3.2), der in der Forschung zur Vorhofflimmern verwendet wird.
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Anwendungen und Entwicklungsstadien.
Eigenschaften
IUPAC Name |
2-methyloxolane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKPAVMLGPOZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941440 | |
| Record name | 2-Methyloxolane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19679-75-5 | |
| Record name | Tetrahydro-2-methyl-2-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19679-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrofuran-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019679755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloxolane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyltetrahydrofuran-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)













